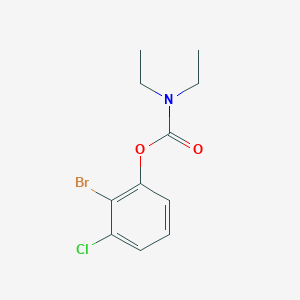

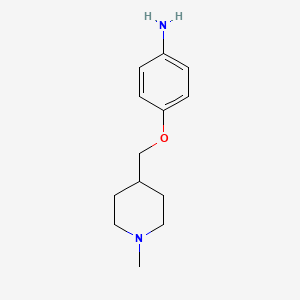

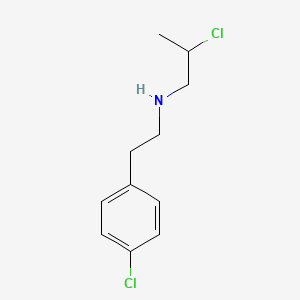

![molecular formula C9H10N2O2 B1600652 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one CAS No. 94590-46-2](/img/structure/B1600652.png)

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Descripción general

Descripción

Synthesis Analysis

Several synthetic methods have been explored to prepare 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one . Notably, a biomass-involved strategy has been established, utilizing biomass-derived N-arylated 2-aminophenol as a key intermediate. The synthesis involves N-arylation reactions followed by intramolecular lactonization or acylation under mild conditions. This approach allows efficient access to various benzo-fused N-heterocycles, including dibenzo[b,e][1,4]oxazepin-11(5H)-ones .

Another method involves N-bromosuccinimide (NBS)-mediated reactions of aryloxymethylthiiranes, leading to the formation of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Novel Synthesis Methods : The compound has been synthesized using novel methods. For instance, Bakthadoss and Murugan (2009) described a simple synthesis of (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones from bromides of the Baylis-Hillman adducts using Fe/AcOH for the in situ reduction of nitro group to an amino group, followed by cyclization (Bakthadoss & Murugan, 2009).

- Diversity-Oriented Synthesis : Salicylaldehydes and protected 1,2-amino alcohols have been used to convert into a series of 2,3-dihydrobenzo[f][1,4]oxazepines, demonstrating long-range diastereoselectivity and introducing four diversity points in drug-like tetrahydrobenzo[f][1,4]oxazepines (Banfi et al., 2013).

Biomedical Research

- Inhibitors of HIV-1 Reverse Transcriptase : Compounds derived from 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, such as dibenz[b,f][1,4]oxazepin-11(10H)-ones and pyrido[2,3-b][1,4]benzoxazepin-6(5H)-ones, have shown inhibition of HIV-1 reverse transcriptase (Klunder et al., 1992).

- Synthesis of Kinase Inhibitors : The benzoxazepine core, which includes this compound, is present in several kinase inhibitors. Naganathan et al. (2015) reported scalable synthesis processes for benzoxazepine-containing compounds (Naganathan et al., 2015).

Material Science and Chemistry

- Construction of Heterocyclic Compounds : Studies have shown the synthesis of oxazepine derivatives, indicating the compound's role in the construction of diverse heterocyclic compounds (Murata et al., 2021).

- Asymmetric Synthesis : The dibenzo[b,f][1,4]oxazepine scaffold, a related structure, has been used in catalytic asymmetric methodologies for the synthesis of chiral derivatives, highlighting its significance in asymmetric reactions (Munck et al., 2018).

Propiedades

IUPAC Name |

3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNDGCJXEHFSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538650 | |

| Record name | 3-Amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one | |

CAS RN |

94590-46-2 | |

| Record name | 3-Amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)

![Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B1600576.png)

![2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester](/img/structure/B1600577.png)